6-Acetylpyridazine-3-carboxylic acid chemical properties
6-Acetylpyridazine-3-carboxylic acid chemical properties
An In-depth Technical Guide to 6-Acetylpyridazine-3-carboxylic Acid: Properties, Reactivity, and Synthetic Potential
Foreword for the Researcher
This document serves as a detailed scientific guide on 6-acetylpyridazine-3-carboxylic acid. As of the current literature landscape, this specific molecule is a sparsely documented yet promising heterocyclic building block. Direct experimental data on its properties are limited.[1] Therefore, this guide adopts a first-principles approach, combining available data on the compound's core structure with established chemical theories and extensively referenced data from closely related analogs. The objective is to provide researchers, medicinal chemists, and drug development professionals with a robust, predictive framework for understanding and utilizing this compound in their work. We will delve into its predicted physicochemical properties, anticipated spectroscopic signatures, and its reactivity profile, grounding our analysis in the fundamental chemistry of its constituent functional groups: the pyridazine ring, the carboxylic acid, and the acetyl ketone.
Molecular Overview and Structural Attributes
6-Acetylpyridazine-3-carboxylic acid (CAS: 2418642-01-8) is a disubstituted pyridazine derivative. The core of the molecule is a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This diazine structure is inherently electron-deficient, a feature that profoundly influences its chemical behavior. The ring is functionalized with a carboxylic acid at the C3 position and an acetyl group at the C6 position.
The presence of these three distinct chemical motifs—a heteroaromatic system, a carboxylic acid, and a ketone—establishes 6-acetylpyridazine-3-carboxylic acid as a versatile synthetic intermediate. Each functional group offers a handle for distinct chemical transformations, allowing for the strategic elaboration of the molecular scaffold.
Caption: 2D structure of 6-Acetylpyridazine-3-carboxylic acid.
Physicochemical Properties: Predictions and Analog Comparisons
Quantitative experimental data for this compound is not widely published. The following table summarizes its fundamental molecular properties derived from computational models and provides experimental data from structurally similar compounds for context.[1]
| Property | 6-Acetylpyridazine-3-carboxylic acid (Predicted/Calculated) | Pyridazine-3-carboxylic acid (Analog) | 6-Aminopyridazine-3-carboxylic acid (Analog) |
| CAS Number | 2418642-01-8[2] | 2164-61-6 | 59772-58-6[3] |
| Molecular Formula | C₇H₆N₂O₃[1] | C₅H₄N₂O₂ | C₅H₅N₃O₂[3] |
| Molecular Weight | 166.14 g/mol [1] | 124.10 g/mol | 139.11 g/mol [3] |
| Monoisotopic Mass | 166.03784 Da[1] | 124.02728 Da[4] | 139.03818 Da |
| Appearance | Not determined (likely off-white to yellow solid) | Solid | Off-white solid[3] |
| Melting Point | Not determined | 200-209 °C | > 250 °C[3] |
| XlogP | -0.3[1] | -0.1[4] | Not available |
| Solubility | Not determined. Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous bases. | Soluble in polar solvents.[5] | Soluble in water and some organic solvents.[6] |
Expert Insights: The negative XlogP value suggests a high degree of polarity, driven by the two nitrogen atoms, the carboxylic acid, and the ketone oxygen.[1] This indicates that the compound is hydrophilic. Its melting point is anticipated to be high, characteristic of rigid aromatic carboxylic acids, likely exceeding 200 °C as seen in its parent compound, pyridazine-3-carboxylic acid.
Anticipated Spectroscopic Profile
While specific spectra for this compound are available from commercial suppliers, they are not publicly documented.[2] Based on its structure, a detailed prediction of its key spectroscopic signatures can be made, providing a benchmark for experimental verification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the δ 12.0-14.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.
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Pyridazine Ring Protons (-CH=CH-): The two protons on the pyridazine ring form an AX or AB spin system. Due to the strong electron-withdrawing effects of the adjacent nitrogen atoms and the substituents, these protons will be significantly deshielded, likely appearing as two doublets in the δ 7.5-9.0 ppm range.
-
Acetyl Methyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent methyl protons. This signal is expected in the δ 2.5-2.8 ppm range, characteristic of a methyl ketone adjacent to an aromatic ring.[7]
¹³C NMR Spectroscopy
The carbon spectrum will clearly resolve all seven carbon atoms.
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Carbonyl Carbons (C=O): Two distinct signals in the downfield region. The carboxylic acid carbonyl is expected around δ 165-175 ppm, while the ketone carbonyl will likely appear further downfield, around δ 190-200 ppm.
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Pyridazine Ring Carbons: Four signals corresponding to the aromatic carbons. The carbons bearing the substituents (C3 and C6) will have distinct chemical shifts from the unsubstituted carbons (C4 and C5).
-
Acetyl Methyl Carbon (-CH₃): A single signal in the upfield region, typically around δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]
-
C=O Stretch (Carbonyls): Two sharp, strong absorption bands. The carboxylic acid carbonyl stretch is expected around 1700-1725 cm⁻¹. The ketone carbonyl, being conjugated with the aromatic ring, should appear at a slightly lower frequency, typically 1680-1700 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.
Chemical Reactivity and Synthetic Utility
The utility of 6-acetylpyridazine-3-carboxylic acid in drug discovery and materials science stems from the distinct reactivity of its functional groups. This allows it to serve as a versatile scaffold that can be modified at three different points.
Caption: Potential reactivity pathways of 6-acetylpyridazine-3-carboxylic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a classic functional group for derivatization. Its reactivity is central to its role as a synthetic building block.[8]
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Esterification: Standard esterification protocols (e.g., Fischer esterification with an alcohol under acidic catalysis, or reaction with an alkyl halide after conversion to the carboxylate salt) can be employed to modify solubility and create prodrugs.
-
Amidation: This is arguably the most critical reaction for medicinal chemistry applications. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and subsequently reacted with a primary or secondary amine to form a diverse library of amide derivatives.[5] This is a cornerstone of structure-activity relationship (SAR) studies.
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would also reduce the acetyl ketone.
Reactions at the Acetyl Group
The ketone functionality offers a secondary site for modification.
-
Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact. This introduces a new chiral center and a hydrogen bond donor.
-
Oxime Formation: Reaction with hydroxylamine (NH₂OH) will readily convert the ketone to an oxime, altering the electronic properties and steric profile of the substituent.
-
Alpha-Halogenation: Under appropriate conditions, the methyl group can be halogenated, providing a handle for further nucleophilic substitution.
The Pyridazine Core as a Bioactive Scaffold
The pyridazine ring itself is not merely a passive scaffold; it is a key pharmacophoric element.
-
Coordination Chemistry: The two nitrogen atoms act as Lewis bases and can coordinate with metal ions. This property has been exploited to create metal complexes with enhanced biological activity, such as ruthenium complexes of pyridazine-3-carboxylic acid that exhibit anti-biofilm properties.[9]
-
Bioisosteric Replacement: In drug design, the pyridazine ring can serve as a bioisostere for other aromatic systems like phenyl or pyridine rings, offering a different profile of hydrogen bonding capability and metabolic stability.[10] Pyridine carboxylic acid derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[3][11]
Proposed Synthetic Pathway
Caption: Proposed synthesis via oxidation of a methylpyridazine precursor.
Experimental Protocol Outline (Based on Analog Synthesis): This protocol is adapted from the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine.[12]
-
Reaction Setup: The precursor, 6-acetyl-3-methylpyridazine, is added to a solution of concentrated sulfuric acid, typically in an ice bath to control the initial exotherm.
-
Oxidant Addition: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), is added portion-wise while stirring, maintaining a controlled temperature.
-
Reaction: The reaction mixture is heated (e.g., to 50-80 °C) for several hours to drive the oxidation of the methyl group to a carboxylic acid.
-
Workup: After cooling, the reaction mixture is carefully quenched by pouring it into ice water.
-
Extraction: The aqueous solution is extracted multiple times with an appropriate organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization to yield the final product.
Causality: The choice of a strong oxidizing agent in an acidic medium is critical for the complete oxidation of an electron-deficient aromatic methyl group to a carboxylic acid. The electron-poor nature of the pyridazine ring deactivates the methyl group, necessitating harsh reaction conditions.
Biological and Medicinal Chemistry Context
While 6-acetylpyridazine-3-carboxylic acid itself lacks extensive biological profiling, the pyridazine scaffold is a "privileged structure" in medicinal chemistry.[10] Derivatives of pyridazine and the closely related pyridine carboxylic acids are components of numerous clinically approved drugs and investigational agents.[11]
-
Enzyme Inhibition: The carboxylic acid group is an excellent metal-coordinating moiety, making it a key feature in the design of enzyme inhibitors, particularly for metalloenzymes.[11]
-
Anti-inflammatory and Antimicrobial Activity: Pyridazine derivatives have been widely investigated for their anti-inflammatory, analgesic, and antimicrobial properties.[3][5] The structural features of 6-acetylpyridazine-3-carboxylic acid make it an ideal starting point for developing new agents in these therapeutic areas.
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Neurological and Cardiovascular Applications: The broader class of pyridazines has shown activity against targets relevant to neurological disorders and hypertension.[3][10]
This compound should be viewed as a high-potential starting material. Its synthetic accessibility and three points of diversification allow for the rapid generation of compound libraries for screening against a wide array of biological targets.
Conclusion
6-Acetylpyridazine-3-carboxylic acid represents a functionally rich and versatile heterocyclic building block. While direct experimental characterization is in its infancy, a thorough analysis based on fundamental chemical principles and data from analogous structures provides a clear and actionable guide for its use. Its combination of a reactive carboxylic acid, a modifiable ketone, and an electron-deficient, bioactive pyridazine core makes it an exceptionally valuable tool for professionals in drug discovery, agrochemicals, and materials science. The predictive insights and proposed synthetic strategies outlined in this guide are intended to empower researchers to unlock the full potential of this promising molecule.
References
Sources
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- 9. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity [mdpi.com]
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- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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